Cas no 2060057-69-2 (4-chloro-7-fluoro-1,2-benzoxazol-3-ol)

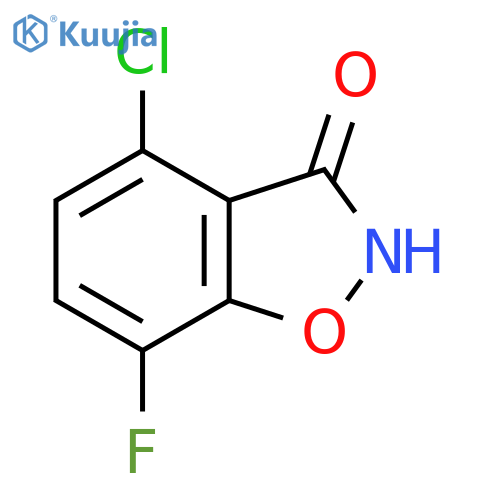

2060057-69-2 structure

商品名:4-chloro-7-fluoro-1,2-benzoxazol-3-ol

CAS番号:2060057-69-2

MF:C7H3ClFNO2

メガワット:187.555624246597

MDL:MFCD30476803

CID:5163897

PubChem ID:125426005

4-chloro-7-fluoro-1,2-benzoxazol-3-ol 化学的及び物理的性質

名前と識別子

-

- 1,2-Benzisoxazol-3(2H)-one, 4-chloro-7-fluoro-

- 4-chloro-7-fluoro-1,2-benzoxazol-3-ol

-

- MDL: MFCD30476803

- インチ: 1S/C7H3ClFNO2/c8-3-1-2-4(9)6-5(3)7(11)10-12-6/h1-2H,(H,10,11)

- InChIKey: RAIKXAPUNCHUEP-UHFFFAOYSA-N

- ほほえんだ: O1C2=C(C(Cl)=CC=C2F)C(=O)N1

4-chloro-7-fluoro-1,2-benzoxazol-3-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-318836-5.0g |

4-chloro-7-fluoro-1,2-benzoxazol-3-ol |

2060057-69-2 | 5.0g |

$3520.0 | 2023-02-24 | ||

| Enamine | EN300-318836-0.1g |

4-chloro-7-fluoro-1,2-benzoxazol-3-ol |

2060057-69-2 | 0.1g |

$1068.0 | 2023-09-05 | ||

| Enamine | EN300-318836-2.5g |

4-chloro-7-fluoro-1,2-benzoxazol-3-ol |

2060057-69-2 | 2.5g |

$2379.0 | 2023-09-05 | ||

| Enamine | EN300-318836-5g |

4-chloro-7-fluoro-1,2-benzoxazol-3-ol |

2060057-69-2 | 5g |

$3520.0 | 2023-09-05 | ||

| Enamine | EN300-318836-0.25g |

4-chloro-7-fluoro-1,2-benzoxazol-3-ol |

2060057-69-2 | 0.25g |

$1117.0 | 2023-09-05 | ||

| Enamine | EN300-318836-10.0g |

4-chloro-7-fluoro-1,2-benzoxazol-3-ol |

2060057-69-2 | 10.0g |

$5221.0 | 2023-02-24 | ||

| Enamine | EN300-318836-0.5g |

4-chloro-7-fluoro-1,2-benzoxazol-3-ol |

2060057-69-2 | 0.5g |

$1165.0 | 2023-09-05 | ||

| Enamine | EN300-318836-1.0g |

4-chloro-7-fluoro-1,2-benzoxazol-3-ol |

2060057-69-2 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-318836-1g |

4-chloro-7-fluoro-1,2-benzoxazol-3-ol |

2060057-69-2 | 1g |

$1214.0 | 2023-09-05 | ||

| Enamine | EN300-318836-10g |

4-chloro-7-fluoro-1,2-benzoxazol-3-ol |

2060057-69-2 | 10g |

$5221.0 | 2023-09-05 |

4-chloro-7-fluoro-1,2-benzoxazol-3-ol 関連文献

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

5. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

2060057-69-2 (4-chloro-7-fluoro-1,2-benzoxazol-3-ol) 関連製品

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬